![molecular formula C12H15N3O2S B2898044 3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 876900-00-4](/img/structure/B2898044.png)

3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

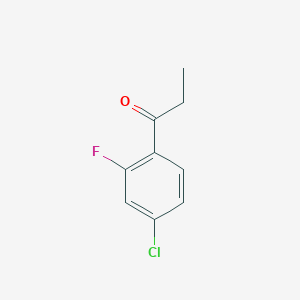

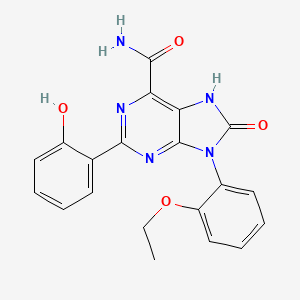

The compound “3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid” is a light yellow solid . It is a derivative of thieno[2,3-d]pyrimidin-4-one .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis

The thienopyrimidine ring system in the compound is almost planar . The crystal packing features C-H⋯O hydrogen bonds and π-π stacking interactions between inversion-related pairs of molecules .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 198–199°C . Its IR (KBr) νmax values are 3350.07, 2932.93, 1629.25, 1521.53 cm−1 . The 1H NMR (DMSO-d6, 400 MHz) δ values are provided in the literature . The MS (ESI) m/z (%) values are 367 (M+, 100) and 368 (M+H, 20) .Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized in synthesizing pyranopyrimidine scaffolds, demonstrating broader synthetic applications and bioavailability. Such scaffolds, especially 5H-pyrano[2,3-d]pyrimidine derivatives, have been intensively investigated due to their applicability in developing lead molecules for pharmaceutical industries. This suggests potential methodologies for synthesizing related compounds, including 3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid, for medicinal applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Properties of Pyrimidines

Research on pyrimidines has shown that they exhibit a range of pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibitory response against various inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and others. Given the structural similarity, this compound might also hold potential for anti-inflammatory applications, warranting further investigation into its specific biological activities (Rashid et al., 2021).

Synthesis and Biological Activity

The synthesis of pyrimido[4,5-b]quinolines and their derivatives, starting from barbituric acid and anthranilic acid, has been described, highlighting the potential for generating biologically active compounds. This process involves the use of polyphosphoric acid and yields products with confirmed structures through spectral and analytical data. Such methodologies could be adapted for the synthesis and exploration of the biological activities of this compound and its derivatives (Nandha Kumar et al., 2001).

Mecanismo De Acción

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that thieno[3,2-d]pyrimidines exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Given its potential inhibitory effect on protein kinases , it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism.

Result of Action

Thieno[3,2-d]pyrimidines have been found to possess cytotoxic activity on almost all cancer cell lines . This suggests that the compound may have similar effects.

Action Environment

The synthesis of related compounds has been successfully conducted in various environments, suggesting that the compound’s action may be influenced by factors such as temperature and solvent .

Propiedades

IUPAC Name |

3-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-6-7(2)18-12-10(6)11(14-8(3)15-12)13-5-4-9(16)17/h4-5H2,1-3H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPVLJVEROQAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)NCCC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2897966.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B2897970.png)

![1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2897975.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897976.png)

![N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide](/img/structure/B2897977.png)

![N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2897978.png)